molecular formula C25H20ClFN4O B3504610 8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline

8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline

Cat. No.: B3504610
M. Wt: 446.9 g/mol
InChI Key: PADNNJGYXZWNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as GNF-2, is a small molecule inhibitor that has been used in scientific research to study various biological pathways and mechanisms.

Mechanism of Action

8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline works by inhibiting the activity of a specific protein called TRPC6. TRPC6 is involved in several biological pathways, including the regulation of calcium ion channels and the activation of signaling pathways involved in cell proliferation and survival. By inhibiting TRPC6, this compound can disrupt these pathways and prevent the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to have a low toxicity profile, making it a safe and effective tool for use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is its specificity for TRPC6, which allows for targeted inhibition of specific biological pathways. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline in scientific research. One potential area of research is the development of more potent and selective TRPC6 inhibitors. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used in the study of other diseases and biological pathways, expanding its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been used in scientific research to study various biological pathways and mechanisms. Its specificity for TRPC6, low toxicity profile, and multiple therapeutic effects make it a valuable tool for use in lab experiments. While there are limitations to its use, there are also several future directions for the development and application of this compound in scientific research.

Scientific Research Applications

8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also benefited from the use of this compound, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to have a protective effect on neurons.

Properties

IUPAC Name

(8-chloro-2-pyridin-4-ylquinolin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O/c26-20-5-3-4-18-19(16-22(29-24(18)20)17-8-10-28-11-9-17)25(32)31-14-12-30(13-15-31)23-7-2-1-6-21(23)27/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADNNJGYXZWNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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